(8-Methoxyquinolin-5-yl)methanol
Description
(8-Methoxyquinolin-5-yl)methanol is a quinoline derivative featuring a methoxy group at position 8 and a hydroxymethyl (-CH₂OH) group at position 5 of the quinoline ring. Quinoline derivatives are widely studied for their diverse applications, including medicinal chemistry, materials science, and industrial uses such as corrosion inhibition . The methoxy and hydroxymethyl substituents influence the compound’s electronic properties, solubility, and biological activity.
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(8-methoxyquinolin-5-yl)methanol |
InChI |
InChI=1S/C11H11NO2/c1-14-10-5-4-8(7-13)9-3-2-6-12-11(9)10/h2-6,13H,7H2,1H3 |
InChI Key |
RFPIOFKVCQYYFP-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C(C=C1)CO)C=CC=N2 |
Canonical SMILES |
COC1=C2C(=C(C=C1)CO)C=CC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Key structural analogues of (8-Methoxyquinolin-5-yl)methanol include:
| Compound Name | Substituents (Position) | Molecular Formula | Key Features |
|---|---|---|---|
| This compound | -OCH₃ (8), -CH₂OH (5) | C₁₁H₁₁NO₂ | Hydroxymethyl and methoxy groups enhance polarity and hydrogen-bonding capacity. |
| 5-Methylquinolin-8-ol | -CH₃ (5), -OH (8) | C₁₀H₉NO | Reversed substituent positions; methyl group increases hydrophobicity. |
| (8-Bromoquinolin-4-yl)methanol | -Br (8), -CH₂OH (4) | C₁₀H₈BrNO | Bromine introduces steric bulk and alters electronic properties. |
| 1-(8-Methoxyquinolin-5-yl)-N-methylmethanamine | -OCH₃ (8), -CH₂NHCH₃ (5) | C₁₂H₁₄N₂O | Substitution of hydroxymethyl with methylamine affects basicity and reactivity. |
Key Observations :
- Positional Effects: The placement of substituents significantly impacts properties. For example, 5-Methylquinolin-8-ol () has a hydroxyl group at position 8, making it more acidic than this compound, which has a methoxy group at position 8 .
Example Comparison :
- (8-Hydroxyquinolin-5-yl)methyl esters () are synthesized via esterification of 5-hydroxymethyl-8-hydroxyquinoline, whereas this compound would require protection/deprotection steps to retain the methoxy group .
- 2-Isopropyl-8-quinolinol () involves alkylation with isopropyl lithium, a method adaptable for introducing branched substituents in related compounds .
Functional Differences :
- Solubility: The hydroxymethyl group in this compound likely improves aqueous solubility compared to 5-Methylquinolin-8-ol, which has a hydrophobic methyl group .
- Bioactivity: 8-Hydroxyquinoline derivatives are known for metal-chelating properties, but methoxy substitution (as in the target compound) may reduce this activity while enhancing metabolic stability .
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